molecular formula C18H19N3O B2394972 N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide CAS No. 1424557-63-0

N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

Cat. No.: B2394972
CAS No.: 1424557-63-0
M. Wt: 293.37
InChI Key: WGHXLKPBCUQZKT-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Carbazole Core: The synthesis begins with the construction of the carbazole core, which can be achieved through cyclization reactions involving aniline derivatives and cyclohexanone under acidic conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated carbazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological activities. Carbazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore these activities in more detail and to develop new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide
  • N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(cyanomethyl)-N-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is unique due to the position of the carboxamide group on the carbazole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c19-9-10-21(13-6-7-13)18(22)12-5-8-17-15(11-12)14-3-1-2-4-16(14)20-17/h5,8,11,13,20H,1-4,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHXLKPBCUQZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N(CC#N)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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